Cas no 2227874-90-8 ((2R)-2-(4-methylthiophen-2-yl)oxirane)

(2R)-2-(4-methylthiophen-2-yl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2R)-2-(4-methylthiophen-2-yl)oxirane
- 2227874-90-8
- EN300-1799626
-
- インチ: 1S/C7H8OS/c1-5-2-7(9-4-5)6-3-8-6/h2,4,6H,3H2,1H3/t6-/m1/s1
- InChIKey: YYANMAXCRQKCHF-ZCFIWIBFSA-N
- ほほえんだ: S1C=C(C)C=C1[C@H]1CO1
計算された属性
- せいみつぶんしりょう: 140.02958605g/mol
- どういたいしつりょう: 140.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
(2R)-2-(4-methylthiophen-2-yl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1799626-0.5g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1799626-5g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1799626-10.0g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1799626-0.05g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1799626-1g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1799626-0.25g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1799626-1.0g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1799626-0.1g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1799626-2.5g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1799626-5.0g |
(2R)-2-(4-methylthiophen-2-yl)oxirane |
2227874-90-8 | 5g |
$4475.0 | 2023-06-02 |
(2R)-2-(4-methylthiophen-2-yl)oxirane 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
(2R)-2-(4-methylthiophen-2-yl)oxiraneに関する追加情報
Recent Advances in the Study of (2R)-2-(4-methylthiophen-2-yl)oxirane (CAS: 2227874-90-8) in Chemical Biology and Pharmaceutical Research
The compound (2R)-2-(4-methylthiophen-2-yl)oxirane (CAS: 2227874-90-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral epoxide derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on elucidating its mechanism of action, optimizing synthetic routes, and exploring its therapeutic applications.
One of the key areas of research involves the use of (2R)-2-(4-methylthiophen-2-yl)oxirane as a building block in the synthesis of novel pharmaceutical compounds. Its chiral center and reactive epoxide moiety make it an attractive candidate for the development of enantioselective drugs. Recent publications have highlighted its role in the synthesis of inhibitors targeting specific enzymes involved in inflammatory pathways, showcasing its potential in treating chronic inflammatory diseases.
In addition to its synthetic utility, (2R)-2-(4-methylthiophen-2-yl)oxirane has been investigated for its biological activity. Preliminary studies suggest that it may exhibit moderate inhibitory effects on certain cytochrome P450 enzymes, which could have implications for drug metabolism and interactions. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties, but these findings underscore its potential as a pharmacophore in drug design.
The optimization of synthetic methods for (2R)-2-(4-methylthiophen-2-yl)oxirane has also been a focus of recent research. Advances in asymmetric catalysis have enabled more efficient and scalable production of this compound, addressing previous challenges related to yield and enantiomeric purity. These improvements are critical for its broader application in medicinal chemistry and industrial-scale production.
Looking ahead, the continued exploration of (2R)-2-(4-methylthiophen-2-yl)oxirane is expected to yield further insights into its applications. Collaborative efforts between academic and industrial researchers are likely to drive innovation in this area, potentially leading to the development of new therapeutic agents and chemical tools. As the body of research grows, this compound may emerge as a cornerstone in the design of next-generation pharmaceuticals.
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